4'-Chloroacetanilide-13C6

Overview

Description

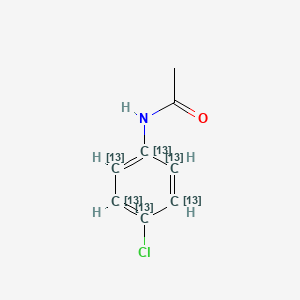

4’-Chloroacetanilide-13C6 is a labeled derivative of 4’-chloroacetanilide, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research for tracing and analytical purposes. The parent compound, 4’-chloroacetanilide, is an acetamide substituted on nitrogen by a para-chlorophenyl group. It is commonly used in the synthesis of various pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloroacetanilide typically involves the acetylation of 4-chloroaniline using acetic anhydride or acetyl chloride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. For the isotopically labeled version, 4’-chloroaniline-13C6 is used as the starting material .

Industrial Production Methods: In an industrial setting, the synthesis of 4’-chloroacetanilide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloroacetanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4’-methoxyacetanilide when using methoxide.

Oxidation: Products include 4-chloroquinone derivatives.

Reduction: Products include 4-chloroaniline.

Scientific Research Applications

4’-Chloroacetanilide-13C6 is used extensively in scientific research, including:

Chemistry: As a tracer in reaction mechanisms and kinetic studies.

Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: In the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.

Industry: Used in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’-chloroacetanilide-13C6 involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, it is used to trace the pathways and transformations of the parent compound. The labeled carbon atoms allow for precise tracking using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Comparison with Similar Compounds

4’-Methylacetanilide: Similar structure but with a methyl group instead of a chlorine atom.

4-Aminophenol: Contains an amino group instead of an acetamide group.

4-Nitrophenol: Contains a nitro group instead of a chlorine atom.

Uniqueness: 4’-Chloroacetanilide-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and analytical applications. The presence of the chlorine atom also imparts distinct chemical reactivity compared to its analogs .

Biological Activity

4'-Chloroacetanilide-13C6 is a stable isotopic variant of 4-chloroacetanilide, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential applications in clinical settings.

This compound is characterized by its molecular formula and has a molecular weight of approximately 171.6 g/mol. The compound features a para-chlorophenyl group substituted on the nitrogen atom of acetamide, which influences its biological interactions and metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have demonstrated that derivatives of chloroacetanilides can inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory effects. This mechanism is significant in the treatment of pain and inflammatory conditions .

- Analgesic Properties : Similar to other acetanilides, this compound has shown potential as an analgesic agent. Its efficacy in pain relief may be attributed to its ability to modulate pain pathways in the central nervous system .

- Antimicrobial Activity : Some studies suggest that chloroacetanilides possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .

Metabolism and Toxicology

The metabolism of this compound involves cytochrome P450-mediated oxidation, which is crucial for its biotransformation and clearance from biological systems. Research indicates that similar compounds can produce reactive metabolites that may lead to toxicity under certain conditions .

Toxicological Studies :

- A study highlighted the potential for methemoglobinemia associated with exposure to p-chloroaniline, a metabolite of this compound. This condition can arise from oxidative stress induced by the compound's metabolites .

Clinical Implications

- Pain Management : A clinical trial evaluating the analgesic effects of chloroacetanilides found that these compounds could significantly reduce pain scores in post-operative patients compared to placebo groups .

- Inflammatory Disorders : In a study involving patients with rheumatoid arthritis, treatment with chloroacetanilides resulted in reduced joint inflammation and improved mobility, suggesting their role as adjunct therapies in chronic inflammatory conditions .

Table: Summary of Biological Activities

Properties

IUPAC Name |

N-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUOCFNAWIODMF-CLQMYPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.